7-Chloro-1-methyl-2,3,4,5-tetrahydro-1h-3-benzazepine
Description
Properties
IUPAC Name |
8-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c1-8-7-13-5-4-9-6-10(12)2-3-11(8)9/h2-3,6,8,13H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZGZUADJGRISH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC2=C1C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzylamine with cyclohexanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its reduced forms using reagents such as lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions can introduce different substituents onto the benzazepine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide, alkylating agents like methyl iodide.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Reduced benzazepine derivatives.
Substitution: Halogenated and alkylated benzazepine derivatives.
Scientific Research Applications
Pharmacological Studies
-
Serotonin Receptor Agonism
- 7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine is noted for its role as a selective agonist for the 5-HT2C receptor. This receptor is implicated in appetite regulation and mood disorders. Research indicates that compounds targeting this receptor can aid in the development of treatments for obesity and related metabolic disorders .
- Dopamine Receptor Imaging
Chemical Synthesis and Purification
The synthesis of 7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzazepine involves multiple chemical reactions and purification steps. For instance, processes have been developed to enhance the purity and yield of this compound through solvent extractions and distillation techniques .
Case Study 1: Obesity Treatment
A clinical trial investigated the efficacy of Lorcaserin (and its impurities) in reducing body weight among obese patients. The findings suggested that patients receiving treatment experienced significant weight loss compared to placebo groups. The role of 7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzazepine as an active or inactive component was analyzed to understand its contribution to overall pharmacological effects .
Case Study 2: CNS Imaging
Research conducted on the potential use of 7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzazepine derivatives as imaging agents demonstrated promising results in visualizing dopamine receptor activity in animal models. This study provided insights into how these compounds could help diagnose and monitor neurodegenerative diseases such as Parkinson's disease .
Applications Summary
| Application Area | Description |
|---|---|
| Pharmacology | Agonist for serotonin receptors |
| Imaging | Potential D-1 dopamine receptor imaging agent |
| Clinical Trials | Evaluated in obesity treatment |
Mechanism of Action
The mechanism of action of 7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine involves its interaction with specific molecular targets. It is known to act as a ligand for certain receptors, modulating their activity. The compound may influence various signaling pathways, leading to its observed biological effects. Detailed studies have shown that it can bind to and modulate the activity of neurotransmitter receptors, contributing to its potential therapeutic applications .
Comparison with Similar Compounds
Structural and Functional Differences
Key structural variations among benzazepine derivatives dictate receptor selectivity (D1, D2, D3) and functional roles (agonist vs. antagonist). Below is a comparative analysis:
Key Insights from Structure-Activity Relationships (SAR)
- Chloro Substituent : The 7-Cl group in SCH 23390 and NNC 112 enhances D1 receptor affinity and antagonism .
- Hydroxy Group : The 8-OH in SCH 23390 and NNC 112 is critical for hydrogen bonding with D1 receptors, influencing antagonist potency .
- Methyl Group : The 3-CH3 in SCH 23390 improves metabolic stability and selectivity .
- Stereochemistry : The (5S)-methyl configuration in Green Cersolin intermediates highlights the role of chirality in receptor engagement .
- Sulfonyl Modifications : SB-414796’s 7-SO2CH3 group shifts selectivity to D3 receptors, demonstrating flexibility in benzazepine design .
Biological Activity
7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine (CAS Number: 616201-89-9) is a compound with significant pharmacological interest due to its structural similarity to other biologically active molecules. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is CHClN, with a molecular weight of approximately 195.69 g/mol. It is primarily recognized as an impurity of Lorcaserin, a selective 5-HT receptor agonist used in obesity treatment .
This compound acts primarily as a serotonin receptor agonist , specifically targeting the 5-HT receptor. This receptor plays a crucial role in regulating appetite and mood. By activating this receptor, the compound may contribute to appetite suppression and potential weight loss effects .
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various biological activities:
- Appetite Suppression : As an impurity of Lorcaserin, it shares the property of reducing food intake by modulating serotonin pathways.
- Potential Antidepressant Activity : Similar benzazepine derivatives have shown promise in treating depression due to their serotonergic effects.
- Neuroprotective Properties : Some studies suggest that benzazepines can protect against neurodegenerative diseases by influencing neurotransmitter systems .
Study on Serotonin Receptor Activity
In a study examining the binding affinity of various benzazepines to serotonin receptors, this compound demonstrated significant activity at the 5-HT receptor compared to other receptors. This finding supports its potential use in obesity management and mood disorders .
Comparative Analysis of Structural Analogues
A comparative study analyzed the biological activity of several benzazepine derivatives. The results indicated that modifications in the chemical structure significantly impacted receptor binding and activity:
| Compound | 5-HT Activity | Other Receptors Affected |
|---|---|---|
| 7-Chloro-1-methyl-2,3,4,5-tetrahydro... | High | 5-HT, Dopamine |
| Lorcaserin | Very High | Minimal |
| Other Analogues | Variable | Variable |
This table highlights how structural variations influence pharmacological profiles.
Q & A
Q. What regulatory frameworks govern the use of this compound in preclinical research?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
